molecular formula C11H9FO2 B6256687 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one CAS No. 1368630-77-6

8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one

Cat. No. B6256687
CAS RN: 1368630-77-6
M. Wt: 192.2
InChI Key:
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Description

8-Fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one, also known as FDP-4-one, is a cyclopropanone-containing compound, which has been the subject of numerous scientific studies. It is a versatile compound with a variety of applications in research and lab experiments, ranging from synthesis to biochemical and physiological effects.

Scientific Research Applications

8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one has a wide variety of applications in scientific research. It has been used in the synthesis of a number of compounds, such as 4-amino-5-fluoropyrrolo[2,3-d]pyrimidines, 9-fluoro-2,4-dihydro-1H-pyrrolo[2,3-d]pyrimidines, and 5-fluoro-2,4-dihydro-1H-pyrrolo[2,3-d]pyrimidines. It has also been used in the synthesis of a range of heterocyclic compounds, such as imidazoles, pyridines, pyrimidines, and pyrrolo[2,3-d]pyrimidines. In addition, 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one has been used in the synthesis of a range of natural products, such as indoles, quinolines, and coumarins.

Mechanism of Action

The mechanism of action of 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one is not well understood. However, it is believed that the compound acts as a nucleophile, meaning that it is capable of forming covalent bonds with other molecules. This process is known as nucleophilic addition, and it is believed that this is the mechanism of action of 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-oxidative, and anti-tumorigenic effects in animal models. In addition, 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one has several advantages for lab experiments. It is a versatile compound, which can be used in a wide range of synthetic reactions. In addition, it is relatively inexpensive and easy to obtain. However, 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one is prone to oxidation, which can lead to the formation of unwanted by-products.

Future Directions

There are a number of potential future directions for 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one. These include further research into its mechanism of action, as well as its potential therapeutic applications. In addition, further research into its biochemical and physiological effects could lead to new and improved uses for the compound. Finally, further research into its synthetic applications could lead to the development of new and improved methods of synthesis.

Synthesis Methods

8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one is synthesized through a method known as the Horner-Wadsworth-Emmons reaction, which is a type of phosphorus ylide-mediated reaction. This method involves the reaction of an aldehyde, an ester, and a phosphorus ylide, which yields a β-keto ester or β-keto amide. The reaction is catalyzed by a base, such as lithium diisopropylamide (LDA). This reaction is used to synthesize 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one from the reaction of benzaldehyde and ethyl acetoacetate with a phosphorus ylide and LDA as a catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one involves the synthesis of the spirocyclic core followed by the introduction of the fluorine substituent.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "cyclopropane carboxylic acid", "fluorine gas", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of sulfuric acid to form 3-(2-hydroxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one", "Addition of cyclopropane carboxylic acid to the enone in the presence of sodium hydride to form the spirocyclic core", "Protection of the hydroxyl group with acetic anhydride to form the acetyl derivative", "Fluorination of the acetyl derivative with fluorine gas in the presence of sodium bicarbonate to introduce the fluorine substituent", "Purification of the product by extraction with ethyl acetate and drying over magnesium sulfate", "Removal of the protecting group with methanol and water to obtain the final product" ] }

CAS RN

1368630-77-6

Product Name

8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one

Molecular Formula

C11H9FO2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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